molecular formula C5H10Br2 B1585092 1,3-Dibromo-2,2-dimethylpropane CAS No. 5434-27-5

1,3-Dibromo-2,2-dimethylpropane

Cat. No.: B1585092
CAS No.: 5434-27-5
M. Wt: 229.94 g/mol
InChI Key: UXAFLFGXSIWWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀Br₂. It is also known as 1,3-dibromoneopentane. This compound is characterized by the presence of two bromine atoms attached to a propane backbone with two methyl groups at the second carbon position. It is a colorless liquid with a boiling point of approximately 75°C at 12 mmHg and a melting point of -28.63°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,2-dimethylpropane can be synthesized through the bromination of 2,2-dimethylpropane-1,3-diol. The process involves the following steps :

    Addition of Bromine: Bromine is added to a solution of 2,2-dimethylpropane-1,3-diol in methanol at a temperature of 0°C.

    Reaction Conditions: The reaction mixture is stirred and allowed to warm to room temperature over a period of 15 hours.

    Isolation of Product: The resulting precipitate is filtered and washed with cold methanol to yield this compound as a white solid.

Industrial Production Methods

Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction is carried out in a reaction kettle with controlled addition of bromine and continuous stirring to ensure uniformity. The product is then isolated using centrifugation and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,2-dimethylpropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions, often under heated conditions.

Major Products Formed

Scientific Research Applications

1,3-Dibromo-2,2-dimethylpropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is used in the preparation of polymeric materials with specific properties.

    Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,2-dimethylpropane primarily involves its reactivity as an alkylating agent. The bromine atoms are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, thereby modifying their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2,2-dimethylpropane is unique due to its symmetrical structure and the presence of two bromine atoms on non-adjacent carbon atoms. This structural feature imparts distinct reactivity patterns compared to other similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1,3-dibromo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFLFGXSIWWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063881
Record name Propane, 1,3-dibromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromo-2,2-dimethylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19245
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5434-27-5
Record name 1,3-Dibromo-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5434-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5434-27-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,3-dibromo-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,3-dibromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromo-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL DIBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7BM8F38Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-2,2-dimethylpropane
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2,2-dimethylpropane
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2,2-dimethylpropane
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-2,2-dimethylpropane
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-2,2-dimethylpropane
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-2,2-dimethylpropane
Customer
Q & A

Q1: What is the structural characterization of 1,3-Dibromo-2,2-dimethylpropane?

A1: this compound is characterized by the following:

  • Spectroscopic Data: Extensive analysis of its Infrared (IR) and Raman spectra, including matrix isolation studies, has revealed the presence of different conformations (GG, AG, AA) and provided detailed vibrational assignments. [, ]

Q2: How stable is this compound under different conditions?

A2: While this compound is a valuable reagent, it exhibits some instability:

  • Conformations: In its liquid and gaseous states, it exists as a mixture of three conformations: GG, AG, and AA, with GG being the most stable. []
  • Thermal Stability: The compound's conformational equilibrium shifts with temperature changes, impacting its reactivity. [, ]

Q3: What are the applications of this compound in organic synthesis?

A3: this compound is a versatile reagent in organic synthesis:

  • Synthesis of Titanacyclobutane: It serves as a precursor for synthesizing Bis(cyclopentadienyl)-3,3-dimethyltitanacyclobutane, a crucial reagent for olefination reactions. []
  • Formation of 1,2-Diselenacyclopentane: This dibromo compound is utilized in the synthesis of 4-methyl-4-phenyl-1,2-diselenacyclopentane, demonstrating its utility in heterocyclic chemistry. []

Q4: How does the structure of this compound relate to its reactivity?

A4: The structure of this compound directly influences its reactivity:

  • Conformation-Dependent Reactivity: The different conformations (GG, AG, AA) may exhibit varying reactivity due to differences in steric accessibility of the bromine atoms. []

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, alternative synthetic routes have been explored:

  • From 3,3-dimethyloxetane: A mild, one-step synthesis involves reacting 3,3-dimethyloxetane with tetrabromomethane and triphenylphosphine. This method offers a potentially safer and more efficient approach compared to traditional methods. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: Various analytical techniques are crucial for characterizing and quantifying this compound:

  • Spectroscopy: Infrared (IR) and Raman spectroscopy are essential tools for conformational analysis and vibrational assignments. Matrix isolation techniques provide enhanced spectral resolution. [, ]
  • Gas Chromatography (GC): GC analysis, coupled with bromination reactions, enables the quantification of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.